molecular formula C17H33N3O2 B11831041 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Cat. No.: B11831041
M. Wt: 311.5 g/mol
InChI Key: DMTFGGBWUSYWLJ-UHFFFAOYSA-N
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Description

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a Boc (tert-butyloxycarbonyl)-protected piperazine derivative featuring a 1-isopropyl-4-piperidyl substituent. The Boc group serves as a protective moiety for the secondary amine, enhancing metabolic stability and modulating physicochemical properties such as solubility and reactivity . This compound shares structural similarities with other Boc-protected piperazines (e.g., 1-Boc-4-(4-nitrophenyl)piperazine, C15H21N3O4, MW 307.35 ), but its unique substituent distinguishes its pharmacological and chemical behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-14(2)18-8-6-15(7-9-18)19-10-12-20(13-11-19)16(21)22-17(3,4)5/h14-15H,6-13H2,1-5H3

InChI Key

DMTFGGBWUSYWLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination with Boc-Protected Intermediates

A widely employed strategy involves reductive amination between Boc-protected piperidine derivatives and piperazine-containing precursors. For instance, 1-tert-butoxycarbonyl-4-piperidone (Boc-piperidone) can react with ethylamine under hydrogenation conditions to form 1-Boc-4-(N-ethylamino)piperidine , a critical intermediate. This reaction typically utilizes a platinum or palladium catalyst (e.g., 5% Pt/C) in ethanol at 50°C and 2 bar H₂ pressure, achieving yields exceeding 100% due to solvent removal efficiencies. Subsequent coupling with isopropyl-containing electrophiles, such as alkyl bromides, introduces the isopropyl-piperidyl moiety.

Alkylation of Piperazine Derivatives

Alkylation reactions are pivotal for introducing the 1-isopropyl-4-piperidyl group. A representative method involves treating Boc-protected piperazine with 1-chloro-4-isopropylpiperidine in the presence of a base like triethylamine. For example, 6-(1-chloroethyl)-2,3-dihydrobenzo[b]dioxine has been used as an alkylating agent in similar contexts, with reactions conducted in ethers or aromatic solvents at 10–80°C. This approach ensures regioselectivity, as the Boc group directs nucleophilic attack to the secondary amine of piperazine.

Hofmann Degradation for Amine Generation

The Hofmann degradation of carboxamides offers a pathway to generate primary amines. As demonstrated in CN104628627A, 4-piperidinecarboxamide reacts with di-tert-butyl dicarbonate (Boc anhydride) in water and triethylamine to form 1-Boc-4-piperidinecarboxamide . Subsequent treatment with bromine and sodium hydroxide at reflux cleaves the amide bond via Hofmann rearrangement, yielding 1-Boc-4-aminopiperidine with >85% purity. This intermediate can then undergo reductive amination or alkylation to install the isopropyl-piperazine moiety.

Reaction Optimization and Industrial Scalability

Catalytic Hydrogenation Conditions

Hydrogenation efficiency hinges on catalyst selection and solvent systems. Platinum-on-carbon (Pt/C) catalysts in ethanol enable complete reduction of imine intermediates at 50°C, as evidenced by the synthesis of N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine . Elevated pressures (2–5 bar) enhance reaction rates, while ethanol’s polarity stabilizes intermediates, minimizing side reactions like over-reduction.

Solvent and Temperature Effects

  • Ether solvents (e.g., tetrahydrofuran, methyl tert-butyl ether) favor alkylation by stabilizing transition states without competing nucleophilicity.

  • Aromatic solvents (toluene, xylene) improve solubility for Boc-protected intermediates during coupling steps.

  • Low-temperature crystallization (0–5°C) in acetone or petroleum ether ensures high-purity products, as seen in the isolation of 1-Boc-4-aminopiperidine.

Comparative Analysis of Key Methods

MethodReagentsConditionsYieldPurity
Reductive AminationBoc-piperidone, ethylamine, Pt/C50°C, 2 bar H₂, ethanol107%>95%
AlkylationPiperazine, 1-isopropyl-4-Cl-piperidineTHF, 25°C, triethylamine78%90%
Hofmann Degradation4-Piperidinecarboxamide, Br₂, NaOHReflux, H₂O/CHCl₃85%98%

Purification and Characterization

Crystallization Techniques

Crystallization remains the cornerstone of purification. For instance, 1-Boc-4-piperidinecarboxamide is crystallized from acetone at 0–2°C, achieving >98% purity. Similarly, This compound is isolated using low-temperature petroleum ether crystallization, effectively removing unreacted alkylating agents.

Spectroscopic Validation

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.48 ppm) and piperazine N–H protons (δ 2.68–2.78 ppm).

  • MS : Molecular ion peaks at m/z 311.5 confirm the molecular formula C₁₇H₃₃N₃O₂.

Industrial Considerations and Challenges

Cost-Effectiveness

Boc anhydride and platinum catalysts contribute significantly to costs. Substituting Pt/C with Raney nickel reduces expenses but may compromise yield.

Environmental Impact

Bromine usage in Hofmann degradation necessitates rigorous waste management. Alternatives like enzymatic amide cleavage are under investigation but remain less efficient .

Comparison with Similar Compounds

Boc-Protected Piperazine Derivatives

  • 1-Boc-4-(4-Nitrophenyl)piperazine :

    • Structural Differences : The 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the lipophilic isopropyl-piperidyl group in the target compound.
    • Physicochemical Properties : The nitro group reduces basicity (pKa ~6–7 for nitro-substituted piperazines) compared to alkyl-substituted analogs. The Boc group improves solubility in organic solvents but may reduce aqueous solubility due to hydrophobicity .
    • Metabolism : Boc protection mitigates oxidative metabolism, but the nitro group may still undergo reduction reactions .
  • tert-Butyl 4-(1-Benzylpiperidin-4-yl)piperazine-1-carboxylate :

    • Substituent Effects : The benzyl group increases aromatic interactions in receptor binding, whereas the isopropyl-piperidyl group in the target compound enhances steric bulk and lipophilicity (ClogD ~2.5–3.5) .
    • Applications : Benzyl-substituted derivatives are common in CNS drug design, but the isopropyl-piperidyl group may reduce off-target effects due to altered steric profiles .

Non-Boc-Protected Piperazines

  • 1-Methyl-4-piperidin-4-yl-piperazine :

    • Reactivity : Lacks Boc protection, making the amine prone to metabolic deethylation and oxidation. The methyl group reduces steric hindrance, increasing enzymatic accessibility .
    • Solubility : Higher aqueous solubility (80+ μM at pH 6.5) compared to Boc-protected analogs due to the absence of the hydrophobic tert-butyl group .
  • p-MPPI and p-MPPF (Serotonin 5-HT1A Antagonists): Pharmacological Activity: Aryl substituents (e.g., iodobenzamido or fluorobenzamido groups) confer high 5-HT1A affinity (subnanomolar Ki). In contrast, the isopropyl-piperidyl group may shift selectivity toward other receptors (e.g., σ or adrenergic) .

Piperazines with Spacer Groups

  • Quinolone-Piperazine Hybrids (e.g., 8ac, 8ad): Spacer Effects: Ethylene or methylene spacers between the piperazine and core structure improve aqueous solubility (80+ μM) by reducing planarity and increasing flexibility. pKa Modulation: Spacers raise the pKa of piperazine nitrogens (~6–7), enhancing protonation at physiological pH. Direct attachment (as in the target compound) lowers pKa (~3.8), reducing ionization and membrane permeability .

Key Comparative Data

Property 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine 1-Boc-4-(4-nitrophenyl)piperazine 1-Methyl-4-piperidin-4-yl-piperazine Quinolone-Piperazine (8ac)
Molecular Weight ~335 g/mol (estimated) 307.35 g/mol ~225 g/mol ~400 g/mol
ClogD ~3.0 (estimated) ~2.8 ~1.5 ~2.0
Aqueous Solubility <20 μM (estimated) ~20–40 μM >80 μM >80 μM
Metabolic Stability High (Boc protection) Moderate (nitro reduction) Low (unprotected amine) Variable (spacer-dependent)
Receptor Affinity Potential σ/5-HT1A modulation Not reported Not reported High 5-HT1A (Ki <1 nM)

Biological Activity

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an isopropyl substituent on the piperidine ring. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antagonist and its antioxidative properties.

1. Antagonistic Activity

Research indicates that compounds with similar piperazine structures exhibit significant antagonistic activities, particularly against the CXCR4 receptor, which plays a role in various diseases, including cancer and HIV. For instance, a study noted that modifications in the piperazine side chain can enhance CXCR4 antagonism while improving metabolic stability and reducing off-target effects .

Table 1: CXCR4 Antagonist Potency Comparison

CompoundIC50 (μM)Metabolic StabilityOff-target Activity
1-Boc-4-(isopropyl-4-piperidyl)piperazineTBDTBDTBD
Propyl piperazine analog0.5HighLow
Ethyl piperazine analog0.7ModerateModerate

2. Antioxidative Properties

The antioxidative activity of similar piperazine derivatives has also been documented. A related compound was shown to protect neural cells from oxidative damage by stabilizing mitochondrial function and reducing reactive oxygen species (ROS) production . This suggests that this compound may exhibit similar protective effects.

The mechanisms through which this compound exerts its biological effects likely involve multiple pathways:

  • CXCR4 Inhibition : The compound may block the CXCR4 receptor, which is implicated in tumor progression and metastasis.
  • Oxidative Stress Reduction : By modulating ROS levels, it may prevent cell apoptosis and promote cell survival, particularly in neurodegenerative contexts.

Case Study 1: HIV Research

In vitro studies have demonstrated that piperazine derivatives can effectively inhibit HIV-1 replication. A related compound showed IC50 values in the nanomolar range against HIV-1 Bal (R5) infection, suggesting that similar structures could be explored for antiviral therapies .

Case Study 2: Neuroprotection

A study involving piperazine derivatives indicated their potential in protecting neuronal cells from oxidative stress, highlighting the relevance of these compounds in neurodegenerative disease models . Such findings may pave the way for further investigations into the neuroprotective capabilities of this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine?

The synthesis typically involves coupling reactions between piperazine precursors and activated carboxylic acids or esters. For Boc-protected derivatives, tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) to protect the amine functionality. Subsequent alkylation or acylation steps with isopropyl-piperidine moieties are performed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU, as seen in analogous piperazine syntheses . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming backbone connectivity and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the Boc carbonyl stretch (~1680–1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Q. What safety protocols are essential when handling Boc-protected piperazines?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in substituted piperazines?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example, disorder in substituent positions (e.g., aroyl rings) can be resolved via occupancy refinement, as demonstrated in structurally disordered piperazine derivatives . Hydrogen-bonding patterns (e.g., C–H⋯O interactions) and π-π stacking further validate supramolecular assembly, aiding in understanding solubility and crystallinity .

Q. What strategies address discrepancies in spectroscopic data interpretation for substituted piperazines?

Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can simulate NMR spectra for comparison. For MS fragmentation anomalies, tandem MS/MS or isotopic labeling clarifies decomposition pathways. Cross-validation with alternative techniques like IR or Raman spectroscopy reduces interpretive errors .

Q. How do substituent variations impact the supramolecular assembly of piperazine derivatives?

Electron-withdrawing groups (e.g., nitro, halogens) enhance hydrogen-bond acceptor strength, promoting C–H⋯O interactions and sheet-like packing. Bulky substituents (e.g., isopropyl) introduce steric hindrance, reducing crystallinity. Comparative studies of isomorphic compounds (e.g., halogen-substituted derivatives) reveal trends in lattice energy and melting points .

Q. How to design experiments to assess the bioactivity of novel piperazine derivatives?

Begin with in vitro assays:

  • Enzyme inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
  • Receptor binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀).
  • Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects. Structure-activity relationships (SAR) are refined by synthesizing analogs with modified substituents (e.g., replacing Boc with acetyl groups) .

Q. What computational methods predict the physicochemical properties of this compound?

Molecular dynamics (MD) simulations assess solubility and membrane permeability (e.g., using GROMACS). Quantum mechanical calculations (e.g., Gaussian) predict pKa (acid dissociation constant) and logP (partition coefficient). Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions based on topological polar surface area (TPSA) and rotatable bond count .

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